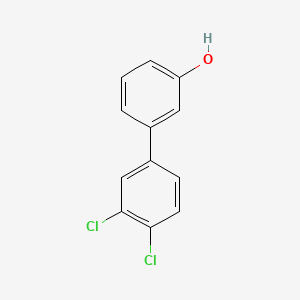

3-(3,4-Dichlorophenyl)phenol

Overview

Description

“3-(3,4-Dichlorophenyl)phenol” is a chemical compound with the CAS Number: 14962-34-6 . It has a molecular weight of 239.1 and its IUPAC name is 3’,4’-dichloro [1,1’-biphenyl]-3-ol . It is a derivative of phenol, which is a hydroxyl derivative of benzene .

Molecular Structure Analysis

The molecular structure of “3-(3,4-Dichlorophenyl)phenol” is represented by the linear formula: C12H8Cl2O . The InChI code for this compound is 1S/C12H8Cl2O/c13-11-5-4-9 (7-12 (11)14)8-2-1-3-10 (15)6-8/h1-7,15H .Chemical Reactions Analysis

Phenols, including “3-(3,4-Dichlorophenyl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .Physical And Chemical Properties Analysis

Phenols, including “3-(3,4-Dichlorophenyl)phenol”, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Scientific Research Applications

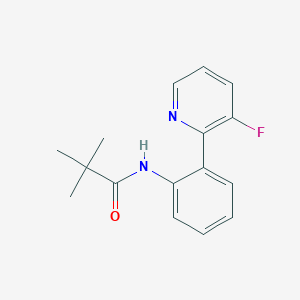

- Chiral Drug Synthesis : Researchers have used 3-(3,4-Dichlorophenyl)phenol as a starting material for synthesizing chiral drug intermediates. For example, it serves as a precursor for generating the key intermediate 1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one . This intermediate is crucial in the synthesis of diltiazem , a medication commonly used to treat angina and hypertension .

- Euglena gracilis Z : When studying photosynthetic organisms like Euglena gracilis Z , researchers have investigated the effects of 3-(3,4-Dichlorophenyl)phenol . At specific concentrations, this compound modifies the pigment system, leading to a significant drop in chlorophyll content. The remaining form is primarily Chl a 673 .

Biocatalysis and Drug Intermediates

Photosynthesis Studies

Future Directions

Phenolic compounds, including “3-(3,4-Dichlorophenyl)phenol”, have a versatile scaffold that allows for a broad range of chemical additions . They exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Therefore, there is a continuous need for the development of new antimicrobial molecules, and phenolic compounds could play a significant role in this regard .

Mechanism of Action

Target of Action

The primary target of 3-(3,4-Dichlorophenyl)phenol, also known as DCMU, is the photosystem II (PS II) in chloroplasts . PS II is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

DCMU interacts with PS II by inhibiting the oxidizing side of the system . This inhibition occurs at concentrations higher than 10 μM and results in the suppression of the second time range delayed fluorescence (DF) of chloroplasts . At much lower concentrations (around 0.01 μM), DCMU inhibits the reducing side of PS II, leading to the suppression of millisecond DF .

Biochemical Pathways

The action of DCMU affects the photosynthetic electron transport chain, specifically the process of photosynthesis in chloroplasts . By inhibiting PS II, DCMU disrupts the normal flow of electrons through the photosynthetic electron transport chain, which in turn affects the downstream processes of photosynthesis, including the production of ATP and NADPH .

Result of Action

The inhibition of PS II by DCMU leads to a decrease in the production of ATP and NADPH, two molecules that are crucial for the light-dependent reactions of photosynthesis . This can have significant effects at the cellular level, potentially leading to a decrease in the overall rate of photosynthesis and thus affecting the growth and development of the organism .

Action Environment

The action, efficacy, and stability of 3-(3,4-Dichlorophenyl)phenol can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its ability to interact with its target . Additionally, the presence of other molecules or ions in the environment can also affect the action of the compound. For instance, the affinity of DCMU for the oxidizing side of PS II increases upon mild treatment of chloroplasts with oleic acid .

properties

IUPAC Name |

3-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXOWNOEJINOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164357 | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',4'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)phenol | |

CAS RN |

14962-34-6 | |

| Record name | 3′,4′-Dichloro[1,1′-biphenyl]-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14962-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',4'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',4'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

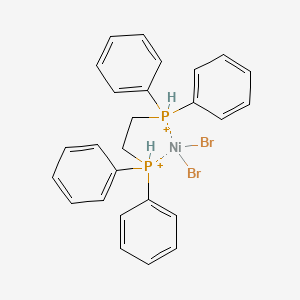

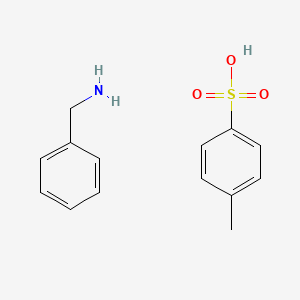

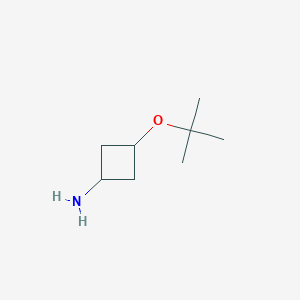

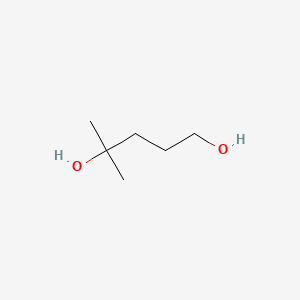

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

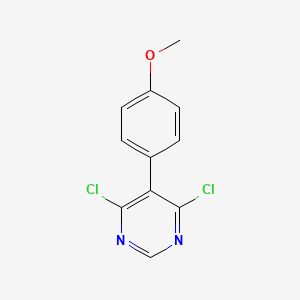

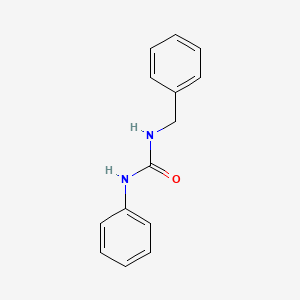

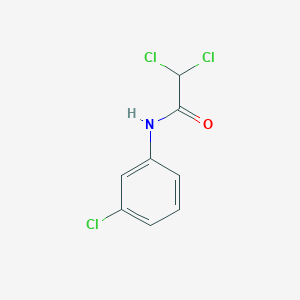

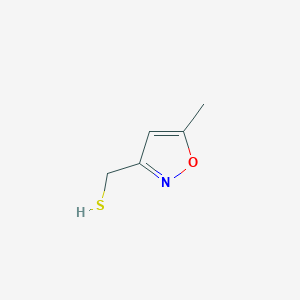

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B3047863.png)